Methyl 4-(9-chloro-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate
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Overview
Description
Methyl 4-(9-chloro-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate is a complex organic compound with a unique structure that includes a pyrazolo[1,5-c][1,3]benzoxazine core
Preparation Methods
The synthesis of Methyl 4-(9-chloro-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the chloro and methoxy groups: These functional groups are introduced through substitution reactions using reagents such as chlorinating agents and methoxylating agents.
Esterification: The final step involves the esterification of the benzoate group using methanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Methyl 4-(9-chloro-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures .
Scientific Research Applications
Methyl 4-(9-chloro-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of Methyl 4-(9-chloro-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl 4-(9-chloro-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate can be compared with similar compounds such as:
- 9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl (phenyl)methanone
- 9-chloro-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl (4-methoxyphenyl)methanone
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C25H21ClN2O4 |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
methyl 4-(9-chloro-7-methoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate |
InChI |
InChI=1S/C25H21ClN2O4/c1-30-22-13-18(26)12-19-21-14-20(15-6-4-3-5-7-15)27-28(21)24(32-23(19)22)16-8-10-17(11-9-16)25(29)31-2/h3-13,21,24H,14H2,1-2H3 |
InChI Key |
UCNVAOVGCZIFHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC)Cl |
Origin of Product |
United States |
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